tert-butyl N-(4,4-difluoro-3-oxobutyl)carbamate
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Overview
Description
tert-Butyl N-(4,4-difluoro-3-oxobutyl)carbamate: is a chemical compound with the molecular formula C10H17F2NO3 It is a derivative of carbamate, characterized by the presence of a tert-butyl group and a difluoro-oxobutyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4,4-difluoro-3-oxobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a difluoro-oxobutyl precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(4,4-difluoro-3-oxobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The difluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro-oxo derivatives, while reduction can produce difluoro-hydroxy derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(4,4-difluoro-3-oxobutyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its ability to interact with biological targets makes it a valuable tool in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(4,4-difluoro-3-oxobutyl)carbamate involves its interaction with specific molecular targets. The difluoro and oxo groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
- tert-Butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate
- tert-Butyl 4-Fluoro-3-oxopiperidine-1-carboxylate
Uniqueness: tert-Butyl N-(4,4-difluoro-3-oxobutyl)carbamate is unique due to its specific combination of tert-butyl, difluoro, and oxo functionalities. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Biological Activity
Tert-butyl N-(4,4-difluoro-3-oxobutyl)carbamate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group and a difluorinated oxobutyl moiety, which contributes to its unique biological properties. The molecular formula is C10H14F2N2O2, and its structure allows for interactions with various biological targets.
The mechanism of action for this compound primarily involves its ability to inhibit specific enzymes and modulate protein interactions. This compound has been observed to form hydrogen bonds with target molecules, leading to inhibition or modulation of their activity. The steric hindrance provided by the tert-butyl group enhances binding affinity and specificity towards biological targets.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. For example, it has been shown to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function in affected individuals.
Antioxidant Activity
In vitro studies have demonstrated that this compound possesses antioxidant activity, reducing oxidative stress markers in cellular models. This property suggests its potential use in mitigating oxidative damage associated with various diseases .
Anti-inflammatory Effects
This compound has also shown anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture studies. These findings indicate its potential therapeutic applications in inflammatory conditions .
Case Studies
Study | Findings | |
---|---|---|
Study 1: Neuroprotective Effects | In vitro assays showed that the compound reduced Aβ aggregation by 85% at 100 µM concentration. | Suggests potential for Alzheimer's treatment through modulation of amyloid-beta pathways. |
Study 2: Enzyme Inhibition | IC50 values for AChE inhibition were reported at 15.4 nM, indicating potent activity. | Highlights its utility as a lead compound for developing Alzheimer's therapeutics. |
Study 3: Antioxidant Properties | The compound exhibited a significant reduction in oxidative stress markers in cultured astrocytes. | Supports the hypothesis that it may protect against neurodegeneration through antioxidant mechanisms. |
Research Findings
Recent publications have further elucidated the biological activities of this compound:
- Neuroprotection : The compound has been linked to neuroprotective effects against amyloid-beta toxicity in astrocytes, suggesting potential applications in Alzheimer's disease management .
- Enzyme Interaction : It interacts with key enzymes involved in neurotransmission and inflammation, showcasing dual-action capabilities that could be beneficial in treating multifactorial diseases .
- Pharmacological Potential : Its unique structure allows for modifications that can enhance potency and selectivity, making it a promising candidate for drug development .
Properties
Molecular Formula |
C9H15F2NO3 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
tert-butyl N-(4,4-difluoro-3-oxobutyl)carbamate |
InChI |
InChI=1S/C9H15F2NO3/c1-9(2,3)15-8(14)12-5-4-6(13)7(10)11/h7H,4-5H2,1-3H3,(H,12,14) |
InChI Key |
QHQPJOBCFYEWDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)C(F)F |
Origin of Product |
United States |
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